molecular formula C21H22N4O3 B3208495 (R)-Finerenone CAS No. 1050477-30-9

(R)-Finerenone

Cat. No.: B3208495
CAS No.: 1050477-30-9
M. Wt: 378.4 g/mol
InChI Key: BTBHLEZXCOBLCY-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-Finerenone is a non-steroidal mineralocorticoid receptor antagonist. It is primarily used in the treatment of chronic kidney disease and heart failure. Unlike other mineralocorticoid receptor antagonists, ®-Finerenone has a unique structure that allows it to selectively block the receptor, reducing the risk of hyperkalemia and other side effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Finerenone involves several steps, starting from commercially available starting materials. The key steps include:

    Formation of the core structure: This involves the construction of the bicyclic core through a series of cyclization reactions.

    Introduction of functional groups: Various functional groups are introduced to the core structure through substitution and addition reactions.

    Chiral resolution: The final step involves the resolution of the racemic mixture to obtain the ®-enantiomer.

Industrial Production Methods

Industrial production of ®-Finerenone typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

    Batch reactions: Conducted in large reactors with precise control over temperature, pressure, and reaction time.

    Purification: Involves multiple steps of crystallization and chromatography to isolate the desired product.

    Quality control: Ensures that the final product meets the required specifications for pharmaceutical use.

Chemical Reactions Analysis

Types of Reactions

®-Finerenone undergoes several types of chemical reactions, including:

    Oxidation: Converts the compound into its oxidized form, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduces the compound to its reduced form, typically using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Involves the replacement of functional groups with other groups, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogens, alkylating agents, and other substituting reagents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Produces oxidized derivatives of ®-Finerenone.

    Reduction: Produces reduced derivatives of ®-Finerenone.

    Substitution: Produces substituted derivatives with different functional groups.

Scientific Research Applications

®-Finerenone has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying mineralocorticoid receptor antagonists and their interactions.

    Biology: Investigated for its effects on cellular processes and signaling pathways.

    Medicine: Used in clinical trials for the treatment of chronic kidney disease and heart failure.

    Industry: Employed in the development of new pharmaceuticals and therapeutic agents.

Mechanism of Action

®-Finerenone exerts its effects by selectively binding to the mineralocorticoid receptor, blocking the action of aldosterone. This prevents the receptor from activating downstream signaling pathways that lead to inflammation, fibrosis, and other pathological processes. The molecular targets and pathways involved include:

    Mineralocorticoid receptor: The primary target of ®-Finerenone.

    Signaling pathways: Involves pathways related to inflammation, fibrosis, and electrolyte balance.

Comparison with Similar Compounds

®-Finerenone is unique compared to other mineralocorticoid receptor antagonists due to its selective binding and reduced risk of side effects. Similar compounds include:

    Spironolactone: A non-selective mineralocorticoid receptor antagonist with a higher risk of side effects.

    Eplerenone: A selective mineralocorticoid receptor antagonist with a different structure and pharmacokinetic profile.

    Canrenone: Another mineralocorticoid receptor antagonist with a different mechanism of action.

Properties

IUPAC Name

(4R)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3/c1-5-28-21-18-17(14-7-6-13(9-22)8-15(14)27-4)16(20(23)26)12(3)25-19(18)11(2)10-24-21/h6-8,10,17,25H,5H2,1-4H3,(H2,23,26)/t17-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTBHLEZXCOBLCY-KRWDZBQOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(C2=C1C(C(=C(N2)C)C(=O)N)C3=C(C=C(C=C3)C#N)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=NC=C(C2=C1[C@H](C(=C(N2)C)C(=O)N)C3=C(C=C(C=C3)C#N)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501114716
Record name (4R)-4-(4-Cyano-2-methoxyphenyl)-5-ethoxy-1,4-dihydro-2,8-dimethyl-1,6-naphthyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501114716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1050477-30-9
Record name (4R)-4-(4-Cyano-2-methoxyphenyl)-5-ethoxy-1,4-dihydro-2,8-dimethyl-1,6-naphthyridine-3-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1050477-30-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4R)-4-(4-Cyano-2-methoxyphenyl)-5-ethoxy-1,4-dihydro-2,8-dimethyl-1,6-naphthyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501114716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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